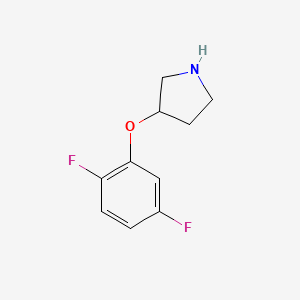

3-(2,5-Difluorophenoxy)pyrrolidine

Description

BenchChem offers high-quality 3-(2,5-Difluorophenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Difluorophenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFKOELFYDTFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663065 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-62-4 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-Difluorophenoxy)pyrrolidine CAS number and chemical identifiers

CAS Number: 946727-17-9 (Free Base) | Molecular Formula: C₁₀H₁₁F₂NO

Executive Summary

This technical guide analyzes 3-(2,5-Difluorophenoxy)pyrrolidine , a specialized heterocyclic building block utilized in modern medicinal chemistry. Unlike its carbon-linked analog (2-(2,5-difluorophenyl)pyrrolidine), which serves as the scaffold for the TRK inhibitor Larotrectinib, this ether-linked congener offers distinct physicochemical properties, particularly in hydrogen bond acceptance and metabolic stability. This document details its chemical identity, validated synthesis pathways, and structural utility in drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound consists of a saturated pyrrolidine ring linked via an ether oxygen at the C3 position to a 2,5-difluorobenzene moiety. The presence of fluorine atoms at the 2 and 5 positions of the phenoxy ring imparts significant lipophilicity and metabolic resistance to oxidation at the aromatic ring.

Key Identifiers

| Identifier Type | Value | Notes |

| CAS Number (Free Base) | 946727-17-9 | Primary identifier |

| CAS Number (HCl Salt) | 1185298-02-5 | Common stable solid form |

| CAS Number (N-Boc) | 954231-78-8 | Key synthetic intermediate |

| Molecular Weight | 199.20 g/mol | Fragment-based drug discovery (FBDD) compliant |

| SMILES | FC1=CC(F)=C(OC2CCNC2)C=C1 | Racemic specification |

| InChI Key | KVRVQWUZQUZQOZ-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

| Property | Value | Implication for Drug Design |

| cLogP | ~1.7 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | 21.26 Ų | High CNS penetration potential (TPSA < 90 Ų). |

| pKa (Conj. Acid) | ~9.5 | Basic secondary amine; forms stable salts (HCl, Tosylate). |

| H-Bond Donors | 1 (NH) | Handle for further functionalization (Amide coupling/SNAr). |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor. |

Part 2: Synthetic Architecture

The synthesis of 3-(2,5-Difluorophenoxy)pyrrolidine requires precise control over stereochemistry (if a specific enantiomer is desired) and the prevention of side reactions such as N-arylation. The most robust industrial route utilizes the Mitsunobu Coupling or Nucleophilic Substitution (SN2) on an activated pyrrolidine scaffold.

Validated Synthetic Route (Mitsunobu Protocol)

This pathway is preferred for its ability to invert stereochemistry. If one starts with (S)-N-Boc-3-hydroxypyrrolidine, the product will be the (R)-isomer, and vice versa.

-

Protection: Pyrrolidine nitrogen is protected (Boc).

-

Coupling: The alcohol is activated by triphenylphosphine (PPh₃) and DIAD/DEAD, allowing nucleophilic attack by the weakly acidic 2,5-difluorophenol.

-

Deprotection: Acidic cleavage of the Boc group yields the final salt.

Figure 1: Convergent synthesis via Mitsunobu coupling. This route ensures high enantiomeric excess (ee) if chiral starting materials are used.

Alternative Route: SNAr Displacement

While less common for unactivated phenols, if the electrophile were a 3-mesylate pyrrolidine, the phenoxide anion (generated by NaH) could displace the mesylate.

-

Reagents: N-Boc-3-OMs-pyrrolidine + 2,5-Difluorophenol + Cs₂CO₃ in DMF.

-

Mechanism: SN2 displacement (Inversion).

-

Advantage: Avoids azo-dicarboxylates (DIAD/DEAD) which are hazardous on large scales.

Part 3: Structural Analysis & Quality Control

To ensure the integrity of this building block, researchers must validate the regiochemistry (2,5-difluoro vs 2,4-difluoro) and the ether linkage.

NMR Interpretation Guidelines

-

¹H NMR (DMSO-d₆):

-

Ether Methine (C3-H): Look for a multiplet shifted downfield to δ 4.9–5.2 ppm due to the electronegative oxygen.

-

Aromatic Region: The 2,5-difluoro substitution pattern creates a distinct splitting pattern. The protons at C3, C4, and C6 of the phenyl ring will appear as complex multiplets between δ 6.8–7.3 ppm .

-

Amine Proton: If HCl salt, a broad singlet at δ 9.0–9.5 ppm (exchangeable).

-

-

¹⁹F NMR:

-

Expect two distinct signals around -110 to -135 ppm (depending on solvent). The non-equivalence of the fluorines (due to the ether substituent) is a key purity check against the 1,4-difluoro isomer impurities.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 200.2 m/z.

-

Fragmentation: Loss of the difluorophenoxy group may yield a pyrrolidinyl cation (m/z ~70).

Part 4: Medicinal Chemistry Applications[1][2][6][7][8]

This molecule serves as a bioisostere for phenyl-pyrrolidines and benzyl-pyrrolidines. The ether oxygen introduces a "kink" in the vector and acts as a hydrogen bond acceptor, potentially altering binding kinetics.

Scaffold Comparison: Ether vs. Carbon Linker

A critical distinction must be made between this molecule and the TRK inhibitor intermediate.

| Feature | 3-(2,5-Difluorophenoxy)pyrrolidine | (R)-2-(2,5-Difluorophenyl)pyrrolidine |

| Linker | Ether (-O-) | Carbon-Carbon (Direct bond) |

| Geometry | Angled (C-O-C ~109°) | Planar/Twisted connection |

| Electronic | O-atom is H-bond Acceptor | Hydrophobic interaction only |

| Key Drug | Novel Kinase/GPCR Ligands | Larotrectinib (Vitrakvi) |

Metabolic Stability

The 2,5-difluoro substitution is strategic.

-

C4 Blocking: The para-position (relative to oxygen) is H-substituted but flanked by a Fluorine at C5. This sterically and electronically hinders CYP450 oxidation at the ring.

-

Lipophilicity: The fluorines increase logP, improving blood-brain barrier (BBB) penetration for CNS targets.

Pharmacophore Mapping

The secondary amine allows this fragment to be coupled to:

-

Pyrazolo[1,5-a]pyrimidines (Kinase hinges).

-

Ureas/Amides (GPCR active sites).

Figure 2: Pharmacophore features and potential binding interactions.

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Avoid strong oxidizing agents. The free base rapidly absorbs CO₂ from air to form carbamates; always handle as the salt or use immediately.

References

-

ChemicalBook. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Product Entry (CAS 946727-17-9).[2] Retrieved from

-

Splendid Lab. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride Data Sheet. Retrieved from

-

PubChem. (2024).[3][4] Compound Summary: 3-(2,5-difluorophenoxy)pyrrolidine.[5][6] (Note: General search for substructure). Retrieved from [3][4]

-

European Medicines Agency. (2016). Assessment Report: Larotrectinib (Reference for structural comparison of 2-phenyl analog). Retrieved from

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. 3-(2,5-DIFLUOROPHENOXY)PYRROLIDINE CAS#: 946727-17-9 [chemicalbook.com]

- 3. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. 1,1-Dimethylethyl 3-(2,5-difluorophenoxy)-1-pyrrolidinecarboxylate CAS#: 954231-78-8 [m.chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling of 3-(2,5-Difluorophenoxy)pyrrolidine

The following technical guide is structured to serve as a primary reference for the physicochemical and synthetic profiling of 3-(2,5-Difluorophenoxy)pyrrolidine . This document prioritizes actionable data for medicinal chemistry applications, specifically focusing on its utility as a fluorinated scaffold for modulating lipophilicity and metabolic stability in drug discovery.

Executive Summary: Scaffold Utility & Application

3-(2,5-Difluorophenoxy)pyrrolidine is a high-value heterocyclic building block used primarily in the optimization of lead compounds for kinase inhibition and GPCR modulation. Its structural core combines a basic pyrrolidine ring—essential for aqueous solubility and hydrogen bond interactions—with a metabolically robust 2,5-difluorophenoxy moiety.

Key Medicinal Chemistry Features:

-

Fluorine Substitution: The 2,5-difluoro pattern blocks metabolic oxidation at the susceptible para and ortho positions of the phenyl ring, significantly extending half-life (

) in microsomal stability assays. -

Ether Linkage: The ether oxygen acts as a hydrogen bond acceptor, often critical for orienting the molecule within the ATP-binding pocket of kinases.

-

Chirality: The 3-position of the pyrrolidine ring is a stereogenic center. The ability to synthesize specific enantiomers ((R) or (S)) allows for precise probing of the biological target's stereochemical requirements.

Molecular Identity & Structural Analysis

Identification Matrix

| Parameter | Data |

| Chemical Name | 3-(2,5-Difluorophenoxy)pyrrolidine |

| Common Salt Form | Hydrochloride (HCl) |

| CAS (HCl Salt) | 1185298-02-5 |

| CAS (Free Base) | 946715-62-4 |

| Molecular Formula | C₁₀H₁₁F₂NO (Free Base) C₁₀H₁₂ClF₂NO (HCl Salt) |

| Molecular Weight | 199.20 g/mol (Free Base) 235.66 g/mol (HCl Salt) |

| SMILES | FC1=CC(OC2CCNC2)=C(F)C=C1 |

| InChI Key | XSWCQOVADZHFIJ-UHFFFAOYSA-N (Racemic) |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Context |

| Physical State | Off-white to light yellow solid | HCl Salt is crystalline; Free base is often an oil/gum. |

| Boiling Point | ~280°C (Predicted) | Free Base @ 760 mmHg |

| pKa (Base) | 9.2 ± 0.5 | Pyrrolidine Nitrogen (Protonated form) |

| LogP | 1.71 | Lipophilicity (Free Base) |

| TPSA | 21.26 Ų | Topological Polar Surface Area |

| H-Bond Donors | 1 | Secondary Amine (NH) |

| H-Bond Acceptors | 2 | Ether Oxygen + Amine Nitrogen |

Synthetic & Purification Workflows[2][3][4][5]

The synthesis of 3-(2,5-Difluorophenoxy)pyrrolidine typically avoids direct nucleophilic aromatic substitution (SNAr) due to the insufficient activation of 2,5-difluorobenzene. Instead, the Mitsunobu Coupling is the industry-standard protocol, offering high stereochemical control (inversion of configuration).

Primary Synthesis: Mitsunobu Coupling

Objective: Formation of the C(sp3)-O-C(sp2) ether bond with stereochemical precision.

Reagents:

-

Substrate A: N-Boc-3-hydroxypyrrolidine (Chiral or Racemic).

-

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD).[4][5] -

Solvent: Anhydrous THF.

Protocol:

-

Preparation: Charge a reaction vessel with N-Boc-3-hydroxypyrrolidine (1.0 eq), 2,5-Difluorophenol (1.1 eq), and

(1.2 eq) in anhydrous THF under -

Activation: Cool the mixture to 0°C.

-

Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water, extract with EtOAc, and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

-

Deprotection: Dissolve the intermediate (N-Boc-3-(2,5-difluorophenoxy)pyrrolidine) in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours until precipitation of the HCl salt is complete.

-

Isolation: Filter the solid precipitate, wash with diethyl ether, and dry under vacuum.

Reaction Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical inversion of stereochemistry during the Mitsunobu step.

Caption: Figure 1. Synthetic pathway utilizing Mitsunobu coupling for ether linkage formation followed by acidic deprotection.

Analytical Characterization & QC

To ensure the integrity of the compound for biological assays, the following analytical signals must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.50 (br s, 2H): Ammonium protons (

), confirms salt formation. -

δ 7.30 – 6.80 (m, 3H): Aromatic protons (2,5-difluorophenyl ring). Look for complex splitting due to H-F coupling.

-

δ 5.15 (m, 1H): CH-O proton at the pyrrolidine 3-position. Shifted downfield due to the adjacent oxygen.

-

δ 3.50 – 3.10 (m, 4H): Pyrrolidine ring

protons adjacent to nitrogen. -

δ 2.30 – 2.00 (m, 2H): Pyrrolidine ring

protons (C4 position).

-

-

¹⁹F NMR:

-

Expect two distinct signals in the range of -110 to -140 ppm , corresponding to the fluorine atoms at positions 2 and 5. The signals will be multiplets due to F-F and F-H coupling.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]⁺: 200.2 m/z (Calculated for C₁₀H₁₂F₂NO⁺).

-

Fragmentation: Loss of the difluorophenoxy group may be observed at higher collision energies.

Handling, Stability & Safety

Storage Protocol

-

Condition: Store at -20°C in a tightly sealed container.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can lead to "gumming" of the solid.

-

Solution Stability: Stable in DMSO or Methanol for up to 2 weeks at 4°C. Avoid aqueous solutions for long-term storage (potential for slow hydrolysis or microbial growth).

Safety Data (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the free base or fine powder.

References

-

ChemicalBook. (2024). Product Profile: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride. (Note: Validates general physical properties of the class). Link

-

ChemScene. (2024). 3-(2,4-Difluorophenoxy)pyrrolidine (and isomers). Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24903482 (Difluoropyrrolidine analogs). Link

-

Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Mechanistic grounding for the synthesis protocol). Link

-

Splendid Lab. (2024). Custom Synthesis Catalog: 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Link

Sources

- 1. 1218935-60-4 CAS MSDS ((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. chembk.com [chembk.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Safety & Handling Monograph: 3-(2,5-Difluorophenoxy)pyrrolidine

This comprehensive technical guide details the safety, handling, and toxicity profile of 3-(2,5-Difluorophenoxy)pyrrolidine , a specialized building block used in medicinal chemistry.

Executive Summary

3-(2,5-Difluorophenoxy)pyrrolidine is a secondary amine intermediate frequently employed in the synthesis of bioactive small molecules, particularly for kinase inhibitors and GPCR ligands. Its structural core—a pyrrolidine ring linked via an ether bridge to a difluorinated phenyl ring—imparts specific lipophilic and electronic properties. Due to the limited public toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) read-across protocols from analogous aryl-pyrrolidines to establish a conservative safety baseline.

Part 1: Chemical Identity & Physicochemical Properties

Table 1: Substance Identification

| Parameter | Data |

| Chemical Name | 3-(2,5-Difluorophenoxy)pyrrolidine |

| CAS Number (Free Base) | 946727-17-9 |

| CAS Number (HCl Salt) | 1185298-02-5 |

| Molecular Formula | C₁₀H₁₁F₂NO |

| Molecular Weight | 199.20 g/mol (Free Base) / 235.65 g/mol (HCl) |

| Physical State | Viscous oil (Free Base) or White to off-white solid (HCl Salt) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM).[1] Low water solubility (Free Base). |

| pKa (Predicted) | ~9.5 (Secondary Amine) |

Part 2: Hazard Identification (GHS Classification)

Note: As a research chemical, specific regulatory classifications may vary. The following is a conservative classification derived from the functional group reactivity (secondary amine + fluorinated ether).

Signal Word: WARNING

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H302: Harmful if swallowed (Predicted based on analog data).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][6] Remove contact lenses, if present and easy to do.[2][3][4][5][6] Continue rinsing.[2][4][5][6]

Part 3: Safety & Handling Protocols

Storage & Stability

-

Atmosphere: Hygroscopic and sensitive to CO₂. Store under inert gas (Argon or Nitrogen) to prevent carbamate formation.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 (solid) or half-mask respirator with organic vapor cartridges (if handling free base oil outside a fume hood).

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Break-through time >480 min.

-

Eyes: Chemical safety goggles.[1][3] Do not use safety glasses alone due to the risk of amine vapors or splashes.

Experimental Handling Workflow (DOT Visualization)

The following diagram outlines the decision logic for safe handling based on the physical state of the compound.

Caption: Operational workflow for minimizing exposure risk during weighing and dissolution.

Part 4: Toxicological Profile (SAR Analysis)

Since specific in vivo data is limited for this isomer, the following profile is constructed using Read-Across methodology from 3-phenoxypyrrolidine and fluorinated anilines.

Acute Toxicity

-

Oral: Predicted LD50: 500–2000 mg/kg (Rat). Secondary amines often exhibit moderate oral toxicity.

-

Dermal: Irritant. Prolonged contact may cause dermatitis due to defatting action of the amine.

-

Inhalation: High risk of mucosal irritation. The difluorophenoxy moiety increases lipophilicity, potentially enhancing absorption through lung tissue compared to unsubstituted pyrrolidine.

Metabolic Fate & Bioactivation

The compound likely undergoes metabolism via two primary pathways:

-

N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs).

-

O-Dealkylation: CYP450-mediated cleavage of the ether bond, releasing 2,5-difluorophenol (a known skin irritant and potential nephrotoxin).

Metabolic Pathway Diagram

Caption: Predicted metabolic degradation pathways highlighting the release of the phenolic metabolite.

Part 5: Emergency Response

Table 2: First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse immediately with water for 15 minutes , lifting eyelids.[4] | Basic amines can cause rapid corneal damage. |

| Skin Contact | Wash with soap and water.[2][3][4] Remove contaminated clothing.[2][4][5][6] | Lipophilic nature allows dermal penetration; soap emulsifies the oil. |

| Inhalation | Move to fresh air.[1][2][3][4][5] If breathing is difficult, give oxygen.[1] | Fluorinated vapors may cause delayed pulmonary edema. |

| Ingestion | Rinse mouth. Do NOT induce vomiting . | Risk of aspiration pneumonia and esophageal burns. |

Fire-Fighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Hazardous Combustion Products: Toxic fumes of Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

-

Special Note: Firefighters must wear full turnout gear and SCBA due to the potential release of HF gas.

References

-

ChemicalBook. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Product Entry (CAS 946727-17-9).[7] Retrieved from

-

Splendid Lab. (2024).[2][5] Synthesis and Catalog Data for 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: Pyrrolidine Derivatives and Toxicity. National Library of Medicine. Retrieved from

-

ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency. Retrieved from

Sources

- 1. derthon.com [derthon.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 3-(2,5-DIFLUOROPHENOXY)PYRROLIDINE CAS#: 946727-17-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure Analysis of 3-(2,5-Difluorophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Structural Overview

3-(2,5-Difluorophenoxy)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure integrates two key pharmacophoric motifs: a pyrrolidine ring, a saturated nitrogen heterocycle prevalent in over 20 FDA-approved drugs, and a difluorinated phenyl group, which can enhance metabolic stability and binding affinity.[1] The precise arrangement of these components is critical to its function as a synthetic building block. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and purity assessment of this molecule, grounded in the principles of modern analytical chemistry. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow.

Section 1: Core Physicochemical & Molecular Properties

A foundational understanding begins with the molecule's basic properties. These data points are essential for sample preparation, technique selection, and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₂NO | ChemScene[2] |

| Molecular Weight | 199.20 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[2] |

| LogP (Computed) | 1.7055 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Section 2: The Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence in characterization is achieved through the convergence of orthogonal analytical methods. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.

Caption: Integrated workflow for the analysis of 3-(2,5-Difluorophenoxy)pyrrolidine.

Section 3: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern, which provides vital clues about its substructures.

Expertise & Causality: For a molecule of this nature—polar and non-volatile—Electrospray Ionization (ESI) is the preferred method. Its "soft" ionization mechanism minimizes premature fragmentation, ensuring the detection of the protonated molecular ion [M+H]⁺, which is paramount for molecular weight confirmation. This is a significant advantage over harsher methods like Electron Ionization (EI), which often fails to show the molecular ion for such compounds.[3][4]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., 50-400 m/z).

Expected Data & Interpretation

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 200.09 | The protonated molecular ion, confirming the molecular formula C₁₀H₁₁F₂NO. |

| Fragment 1 | ~129.02 | Corresponds to the [2,5-Difluorophenoxy]⁺ fragment, resulting from cleavage of the ether C-O bond. |

| Fragment 2 | ~70.06 | A characteristic immonium ion [C₄H₈N]⁺ from the fragmentation of the pyrrolidine ring, a common pathway for such structures.[3][6][7] |

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To rapidly identify the key functional groups present in the molecule, serving as a quick and effective identity check.[5]

Expertise & Causality: FTIR is an excellent first-pass technique. The presence or absence of characteristic absorption bands provides immediate structural confirmation. For instance, the N-H stretch is a clear indicator of the secondary amine, while the strong C-F and C-O-C ether stretches are unique fingerprints for the aromatic portion of the molecule.

Experimental Protocol: Thin Film Method

-

Sample Preparation: Dissolve a few milligrams of the compound in a volatile solvent (e.g., dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely.[5]

-

Data Acquisition: Place the plate in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5]

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3300 | Medium, Broad | N-H Stretch (Secondary Amine) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium | Aliphatic C-H Stretch (Pyrrolidine) |

| ~1510 & ~1470 | Strong | Aromatic C=C Stretch |

| ~1250-1200 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |

| ~1150-1050 | Strong | C-F Stretch |

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide the most detailed and definitive structural information by mapping the ¹H, ¹³C, and ¹⁹F atomic environments and their connectivity.

Expertise & Causality: NMR is the cornerstone of structural elucidation. For this molecule, a multi-nuclear approach is essential. ¹H and ¹³C NMR map the core hydrocarbon skeleton. Crucially, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine substitution pattern on the aromatic ring, which can be difficult to assign from proton data alone.[8][9] The wide chemical shift range and high sensitivity of ¹⁹F make it a powerful tool for analyzing fluorinated compounds.[8][9] 2D NMR techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together, definitively linking the pyrrolidine and phenoxy fragments.[10]

Experimental Protocol: General NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Subsequently, run 2D experiments (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.

5.1: ¹H NMR Spectroscopy

-

Expected Data: The proton spectrum will be complex. The three aromatic protons will appear as multiplets due to both H-H and H-F couplings. The seven pyrrolidine protons will also show complex splitting patterns due to restricted rotation and diastereotopicity, a common feature in substituted pyrrolidine rings.[5][11] A broad singlet corresponding to the N-H proton will also be present.

5.2: ¹³C NMR Spectroscopy

-

Expected Data: The spectrum should show 10 distinct carbon signals. The carbons attached to fluorine (C2 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic and aliphatic carbons will show smaller, multi-bond C-F couplings, which are invaluable for assignment.

5.3: ¹⁹F NMR Spectroscopy

-

Objective: To unambiguously confirm the 2,5-difluoro substitution pattern.

-

Expected Data: Two distinct signals will be observed in the aromatic fluorine region (typically -100 to -140 ppm).[8] Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling to each other (³JFF) and to adjacent protons (³JFH and ⁴JFH). This pattern is a definitive fingerprint of the 2,5-substitution.

5.4: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Will reveal H-H coupling networks, clearly mapping out the adjacent protons within the pyrrolidine ring and the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the pyrrolidine and aromatic C-H pairs.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It will show long-range correlations (2-3 bonds) between the C3 proton of the pyrrolidine ring and the aromatic carbon C1 (the point of ether linkage), providing definitive proof of the overall molecular structure.[10]

Section 6: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound with high precision and accuracy, a critical requirement for its use in drug development and research.

Expertise & Causality: A reverse-phase HPLC method using a C18 column is the industry standard for analyzing small molecules of this polarity.[12] The C18 stationary phase provides excellent retention and separation for aromatic compounds.[13] A gradient elution (e.g., water/acetonitrile) is chosen to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column, providing a clean and accurate purity profile.[12] A Diode Array Detector (DAD) is used to monitor the elution, as it can acquire full UV spectra, helping to confirm peak identity and homogeneity.

Experimental Protocol: Reverse-Phase HPLC

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Mobile Phase B: Acetonitrile or Methanol.[14]

-

Gradient: A linear gradient from ~10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD or UV detector set at a wavelength where the aromatic chromophore absorbs strongly (e.g., ~260 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

Expected Data & Interpretation: A high-purity sample will show a single major peak at a specific retention time. The peak area percentage of this main peak relative to the total area of all peaks is used to calculate the purity (e.g., >98%).

Conclusion

The structural analysis of 3-(2,5-Difluorophenoxy)pyrrolidine requires a synergistic application of modern analytical techniques. Mass spectrometry provides the initial molecular weight confirmation, FTIR identifies key functional groups, and HPLC rigorously assesses purity. The definitive structural proof, however, is delivered by a comprehensive suite of NMR experiments. The combined data from ¹H, ¹³C, ¹⁹F, and 2D NMR spectroscopy allows for the complete and unambiguous assignment of every atom and bond in the molecule. This self-validating workflow ensures the highest degree of confidence in the identity, structure, and purity of this valuable chemical building block, empowering researchers to proceed with its application in drug discovery and development.

References

-

Neale, O. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3940-3949. Available at: [Link]

-

Stead, D., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]

-

Daly, J. W., et al. (1987). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]

-

Neale, O. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. Available at: [Link]

-

Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

Sojka, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Splendidlab. Retrieved from [Link]

-

Arumugam, N., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

-

Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]

-

DeRuiter, J., et al. (2012). The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. Available at: [Link]

-

Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

-

Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]

-

HELIX Chromatography. (2021). HPLC Methods for analysis of Phenol. HELIX Chromatography. Available at: [Link]

-

Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry. Available at: [Link]

-

Springer. (2001). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP) in urine. SpringerLink. Available at: [Link]

-

Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. annexpublishers.com [annexpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dea.gov [dea.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. azom.com [azom.com]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 11. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. helixchrom.com [helixchrom.com]

- 14. edepot.wur.nl [edepot.wur.nl]

Thermodynamic Stability of 3-(2,5-Difluorophenoxy)pyrrolidine Derivatives: An In-depth Technical Guide

Abstract

The 3-(2,5-difluorophenoxy)pyrrolidine scaffold is an emerging pharmacophore in modern drug discovery, valued for its potential to confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive examination of the thermodynamic stability of this class of molecules. We will explore the theoretical underpinnings of their stability, detailing the conformational effects induced by the difluorophenoxy moiety and the pyrrolidine ring. Furthermore, this guide will present a suite of experimental and computational methodologies for rigorously assessing the thermodynamic stability, including thermal analysis, forced degradation studies, and molecular modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the stability of this promising class of therapeutic agents.

Introduction: The Strategic Advantage of the 3-(2,5-Difluorophenoxy)pyrrolidine Scaffold

The pyrrolidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, prized for its role as a versatile building block in medicinal chemistry.[1][2][3][4] Its combination with a difluorophenoxy substituent at the 3-position creates a molecule with significant potential for fine-tuning drug-like properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve membrane permeability.[5][6][7][8] Specifically, the 2,5-difluoro substitution pattern on the phenyl ring can influence the molecule's electronic and conformational properties, potentially leading to improved target engagement and a favorable pharmacokinetic profile.[5][9]

Understanding the thermodynamic stability of these derivatives is paramount in early-stage drug development. It dictates a compound's shelf-life, its degradation profile under various stress conditions, and ultimately, its viability as a therapeutic candidate. This guide provides a framework for a thorough investigation of the thermodynamic landscape of 3-(2,5-difluorophenoxy)pyrrolidine derivatives.

Theoretical Framework of Thermodynamic Stability

The intrinsic stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives is governed by a complex interplay of conformational preferences, electronic effects, and non-covalent interactions.

Conformational Analysis and the Influence of Fluorine

The five-membered pyrrolidine ring is not planar and exists in a perpetual state of flux between various envelope and twisted conformations.[10] The substitution at the 3-position with a bulky and electronegative 2,5-difluorophenoxy group will significantly influence this conformational equilibrium.

The presence of fluorine atoms can induce specific conformational biases through stereoelectronic effects, such as the gauche effect, where the C-F bond prefers a gauche orientation relative to other polar bonds.[6] This can lead to the stabilization of a particular "bioactive conformation," which may enhance binding affinity to the biological target.[5] Quantum-chemical analyses of difluorinated pyrrolidines have shown that anomeric effects, arising from the interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond, can also play a crucial role in determining conformational stability.[10][11]

Electronic Effects of the 2,5-Difluorophenoxy Group

Fluorine is the most electronegative element, and its presence on the phenoxy ring exerts a strong electron-withdrawing inductive effect. This can:

-

Modulate Basicity: The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the pyrrolidine nitrogen.[7] This can be advantageous for improving oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7] Fluorine substitution can block potential sites of metabolism on the aromatic ring, thereby increasing the drug's half-life.[5][7]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a multi-pronged experimental approach.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions.[12] It can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of the 3-(2,5-difluorophenoxy)pyrrolidine derivative.[12][13] A higher melting point is generally indicative of greater crystal lattice stability. DSC is considered a gold standard for thermal stability analysis of biomolecules and can be applied to small molecules as well.[13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is particularly useful for identifying the onset temperature of thermal decomposition and for quantifying the extent of degradation.[12]

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Measurement | Heat flow into or out of a sample | Mass of a sample |

| Key Information | Melting point, glass transition, phase transitions | Decomposition temperature, thermal stability |

| Application | Purity assessment, polymorphism studies | Degradation kinetics, solvent/water content |

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition.[14][15][16] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15] The International Council for Harmonisation (ICH) guidelines recommend stress testing as an integral part of stability assessment.[15][17]

An optimal level of degradation is typically targeted to be between 5-20% to ensure that the degradation pathways are representative of real-world storage conditions.[16][18]

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of the 3-(2,5-difluorophenoxy)pyrrolidine derivative in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and quantify the parent compound and any degradation products.[17][19]

Logical Flow of Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of molecular interactions in solution.[20][[“]] While often used to measure binding affinities, it can also provide valuable information about the stability of a compound in different solvent systems or in the presence of excipients.[22] By measuring the heat changes associated with dilution or mixing, one can infer the enthalpic and entropic contributions to the overall stability.[23]

Computational Approaches to Predicting Thermodynamic Stability

In silico methods are increasingly being used to predict the thermodynamic properties of drug candidates, offering a cost-effective way to screen and prioritize compounds early in the discovery pipeline.[24]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the conformational dynamics and stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives in different environments. By simulating the molecule's behavior over time, it is possible to identify the most stable conformations and to predict how the molecule will respond to changes in temperature and solvent. Recent studies have demonstrated the potential of MD simulations to accurately predict changes in heat capacity upon ligand binding, a key thermodynamic parameter.[24][25]

Quantum Mechanics (QM) Calculations

QM calculations can be used to determine the relative energies of different conformers and to predict the energetic barriers to conformational changes.[10] This information is crucial for understanding the intrinsic stability of the molecule and for identifying potential degradation pathways at the electronic level. Advanced computational frameworks are now available that combine electronic structure calculations with machine learning to predict the Gibbs free energies of different polymorphs with high accuracy.[26]

Logical Relationship of Stability Assessment Methods:

Caption: Interplay of methods for stability assessment.

Conclusion

The thermodynamic stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives is a critical attribute that influences their potential as drug candidates. A comprehensive understanding of their stability profile requires a synergistic approach that combines theoretical principles with rigorous experimental and computational validation. By elucidating the conformational preferences, degradation pathways, and thermal properties of these molecules, researchers can make more informed decisions during lead optimization and formulation development, ultimately increasing the probability of success in the drug discovery process.

References

- Fluorine in drug discovery: Role, design and case studies. (Source: Google Cloud)

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Elucidating Thermodynamic Details of Biologic and Small Molecule Drugs using Microcalorimetry. (n.d.). TA Instruments.

- How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.

- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). (Source: Google Cloud)

- What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus.

- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.

- Computational Pharmaceutical Science: Guiding Experiments in a Sea of Variables. (2020, October 28). (Source: Google Cloud)

- Differential Scanning Calorimetry (μ-DSC) Services. (n.d.). Zentriforce Pharma.

- Calorimetry: Getting the Winning Combination. (2023, September 26).

- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PubMed.

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PMC.

- Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, October 13).

- Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.

- Summary of Methods for Testing the Thermodynamic Properties of M

- A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS.

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). (Source: Google Cloud)

- Forced Degradation – A Review. (2022, November 30). (Source: Google Cloud)

- Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific.

- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.

- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2025, August 6).

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (n.d.). PMC.

- Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks.

- SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. (1990). Journal of Islamic Academy of Sciences, 3(3), 180-184.

- Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. (2025, August 10).

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 13. zentriforce.com [zentriforce.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. q1scientific.com [q1scientific.com]

- 17. pharmoutsourcing.com [pharmoutsourcing.com]

- 18. pharmtech.com [pharmtech.com]

- 19. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elucidating Thermodynamic Details of Biologic and Small Molecule Drugs using Microcalorimetry - TA Instruments [tainstruments.com]

- 21. consensus.app [consensus.app]

- 22. researchgate.net [researchgate.net]

- 23. americanlaboratory.com [americanlaboratory.com]

- 24. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

Troubleshooting & Optimization

Improving reaction yields for 3-(2,5-Difluorophenoxy)pyrrolidine synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(2,5-difluorophenoxy)pyrrolidine. The following content is structured to address common challenges and improve reaction yields through a scientifically grounded, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Williamson ether synthesis of 3-(2,5-difluorophenoxy)pyrrolidine is resulting in low yields. What are the most likely causes and how can I optimize the reaction?

Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several competing factors.[1][2] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide), is a classic SN2 reaction.[1][3][4][5] Therefore, its success is highly dependent on favoring the SN2 pathway over competing elimination (E2) reactions and other side reactions.[2][3][4]

Core Causality & Optimization Strategies:

-

Competition with Elimination (E2): The alkoxide is not only a nucleophile but also a strong base.[4] If the alkyl halide substrate is sterically hindered (e.g., a secondary or tertiary halide), the alkoxide is more likely to act as a base, abstracting a proton and leading to the formation of an alkene via an E2 elimination pathway.[2][3][4]

-

Solution: When synthesizing 3-(2,5-difluorophenoxy)pyrrolidine, the two possible disconnection approaches are:

-

3-Hydroxypyrrolidine (as the alkoxide) + 1,4-difluoro-2-halobenzene

-

2,5-Difluorophenol (as the phenoxide) + 3-halopyrrolidine (or a pyrrolidine with a better leaving group like a tosylate or mesylate).

-

Recommendation: The second approach is generally preferred. Aryl halides are unreactive towards SN2 reactions.[3] Therefore, using a pyrrolidine derivative with a good leaving group at the 3-position and 2,5-difluorophenoxide as the nucleophile is the more viable pathway. The carbon on the pyrrolidine ring is a secondary carbon, which can still undergo some elimination, but it is generally more favorable for SN2 than attempting the reaction with an aryl halide.

-

-

-

Incomplete Alkoxide Formation: The reaction requires the deprotonation of the alcohol to form the more nucleophilic alkoxide. Incomplete deprotonation will result in a lower concentration of the active nucleophile, slowing down the reaction and reducing the yield.

-

Solution: Use a sufficiently strong base to ensure complete deprotonation of the alcohol. Common choices include sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF.[3][6] The reaction should be allowed to proceed until hydrogen gas evolution ceases, indicating complete alkoxide formation.[6]

-

-

Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.

-

Solution:

-

Temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[1][6] Lowering the temperature can sometimes favor the SN2 reaction over E2, but may require longer reaction times.

-

Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are highly recommended as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[1] Protic solvents (like ethanol) and apolar solvents can slow the reaction rate.[1]

-

Reaction Time: The reaction should be monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1 to 8 hours.[1][6] Shortened reaction times can lead to incomplete conversion and lower yields.[1]

-

-

-

Ring Alkylation of the Phenoxide: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur as a side reaction, leading to unwanted byproducts.

-

Solution: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Using phase-transfer catalysis can sometimes improve selectivity for O-alkylation.

-

Workflow for Williamson Ether Synthesis Optimization

Caption: Optimized workflow for the Williamson ether synthesis of 3-(2,5-difluorophenoxy)pyrrolidine.

FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

The primary side reaction of concern is the E2 elimination, as previously discussed.[2] However, other side reactions can also occur depending on the specific substrates and conditions used.

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Description | Mitigation Strategy |

| E2 Elimination | The alkoxide acts as a base, abstracting a proton from the carbon adjacent to the leaving group on the pyrrolidine ring, forming an alkene (dihydropyrrole derivative).[2][3] | Use a less sterically hindered pyrrolidine precursor if possible. Optimize the temperature; lower temperatures can favor SN2. Ensure the use of a good, non-bulky leaving group on the pyrrolidine ring. |

| C-Alkylation | The phenoxide, being an ambident nucleophile, can be alkylated on the aromatic ring instead of the oxygen atom.[1] | The choice of solvent and counter-ion can influence the O/C alkylation ratio. Phase-transfer catalysis can enhance O-alkylation selectivity. |

| N-Arylation | If an unprotected 3-hydroxypyrrolidine is used with an activated aryl fluoride, direct N-arylation can compete with the desired O-arylation. | Use an N-protected 3-hydroxypyrrolidine (e.g., with a Boc or Cbz group) to prevent N-arylation. The protecting group can be removed in a subsequent step. |

FAQ 3: Are there alternative synthetic routes to Williamson ether synthesis for preparing 3-(2,5-Difluorophenoxy)pyrrolidine that might offer better yields?

Yes, several alternative methods can be employed, each with its own advantages and disadvantages. The choice of method will depend on the available starting materials, scalability, and tolerance to specific reaction conditions.

Alternative Synthetic Strategies:

-

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry.[7][8][9] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

-

Mechanism: The alcohol (3-hydroxypyrrolidine) reacts with the phosphine to form a good leaving group, which is then displaced by the nucleophile (2,5-difluorophenol) in an SN2 fashion.[7][8]

-

Advantages: Generally proceeds with high yields and is very reliable for SN2 reactions on secondary carbons.[9] It is particularly useful for inverting the stereochemistry of an alcohol.[9]

-

Challenges: The reaction generates triphenylphosphine oxide and a hydrazinedicarboxylate as byproducts, which can sometimes complicate purification.[10] The nucleophile (phenol in this case) needs to have a pKa of around 13 or lower.[7][9]

-

Protocol: To a solution of N-protected 3-hydroxypyrrolidine, 2,5-difluorophenol, and triphenylphosphine in an anhydrous solvent like THF, slowly add DEAD or DIAD at 0 °C.[11] Allow the reaction to warm to room temperature and stir for several hours.[11]

-

-

Buchwald-Hartwig Amination (for C-O bond formation): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions developed by Buchwald and Hartwig can also be adapted for the synthesis of aryl ethers (C-O bond formation).[12][13][14]

-

Mechanism: This reaction involves the palladium-catalyzed coupling of an alcohol with an aryl halide.[12] A Pd(0) catalyst undergoes oxidative addition to the aryl halide, followed by coordination of the alkoxide, and then reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.[14][15]

-

Advantages: Offers a broad substrate scope and functional group tolerance.[12] It can be a powerful alternative when traditional nucleophilic aromatic substitution or Williamson ether synthesis fails.

-

Challenges: Requires careful selection of the palladium catalyst, ligand, and base.[13][15] The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

-

Typical Conditions: An aryl halide (e.g., 1-bromo-2,5-difluorobenzene), an alcohol (N-protected 3-hydroxypyrrolidine), a palladium source (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP, DPPF), and a base (e.g., Cs2CO3, NaOtBu) in a solvent like toluene are heated.[16]

-

-

Copper-Catalyzed O-Arylation (Ullmann Condensation): This is a classical method for forming diaryl ethers and can be applied to the synthesis of aryl alkyl ethers.

-

Mechanism: A copper catalyst facilitates the coupling of a phenol with a halide.[17]

-

Advantages: Copper catalysts are generally less expensive than palladium catalysts.

-

Challenges: Often requires high reaction temperatures and can have a more limited substrate scope compared to the Buchwald-Hartwig reaction. Recent advancements have led to milder reaction conditions. For instance, copper-catalyzed O-arylations of 3-hydroxypyridines with aryl bromides and iodides have been successfully accomplished.[17][18]

-

Decision Tree for Synthetic Route Selectiondot

digraph "Synthetic Route Selection" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing impurities from 3-(2,5-Difluorophenoxy)pyrrolidine crude product

Diagnostic & Strategy Overview

Welcome to the technical support center. This guide addresses the purification of 3-(2,5-Difluorophenoxy)pyrrolidine , a critical building block often associated with TRK inhibitor synthesis (e.g., analogs of LOXO-195).

The purification strategy depends entirely on the state of your amine (Protected vs. Free Base) and the synthesis route used (Mitsunobu vs. SNAr).

The Impurity Profile

Before initiating purification, identify your primary contaminants based on your synthesis route:

| Impurity Class | Likely Culprit | Origin | Physicochemical Property |

| Acidic | 2,5-Difluorophenol | Unreacted starting material | pKa ~7.7 (Significant acidity due to F-substituents).[1] |

| Neutral/Polar | Triphenylphosphine Oxide (TPPO) | Mitsunobu byproduct | Highly crystalline, polar, hard to remove by chromatography.[2] |

| Neutral/Lipophilic | Dialkyl Azodicarboxylates | Mitsunobu byproduct (DEAD/DIAD) | Reduced hydrazines.[2] |

| Basic | Polyamines | SNAr side reactions | Over-alkylation (rare in this specific scaffold).[2] |

Decision Matrix

Use the logic flow below to select the correct protocol.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on intermediate state.

Protocol A: Triphenylphosphine Oxide (TPPO) Removal

Target Audience: Users with N-Protected crude product (e.g., N-Boc-3-(2,5-difluorophenoxy)pyrrolidine) derived from Mitsunobu coupling.

The Problem: TPPO is notoriously difficult to separate from polar carbamates by silica chromatography.[2]

The Solution: Complexation precipitation using Zinc Chloride (

Reagents Required[2][3][4][5][6][7]

-

Ethanol (Absolute) or Toluene

-

Anhydrous Zinc Chloride (

) -

Celite (for filtration)

Step-by-Step Workflow

-

Dissolution: Dissolve the crude reaction mixture in Ethanol (approx. 5 mL per gram of crude).

-

Complexation: Add anhydrous

(2.0 equivalents relative to the estimated TPPO).[2]-

Mechanistic Insight: Zn(II) coordinates with the phosphoryl oxygen of TPPO, forming a bulky

complex that is insoluble in ethanol/toluene [1].

-

-

Precipitation: Stir vigorously at room temperature for 2–4 hours. A thick white precipitate will form.[2]

-

Filtration: Filter the suspension through a pad of Celite.

-

Workup: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water (to remove excess

).[2] Dry the organic layer (

Protocol C: "The pH Switch" (Double Extraction)

Target Audience: Users with the Free Amine (3-(2,5-difluorophenoxy)pyrrolidine). This is the "Gold Standard" for purifying this specific molecule.

The Concept: This protocol exploits the amphiphilic nature of the impurities vs. the basicity of the product.[2]

-

2,5-Difluorophenol: Acidic (pKa ~7.7).

-

Product: Basic (Secondary amine, pKa ~11.0).[2]

Reagents Required[2][3][4][5][6][7]

-

Solvents: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

-

Base: 1M NaOH (pH ~14).[2]

-

Acid: 1M HCl (pH ~0).[2]

Step-by-Step Workflow

Figure 2: The "pH Switch" purification flow. This method isolates the amine from both acidic phenols and neutral Mitsunobu byproducts.

-

Initial Dissolution: Dissolve the crude amine in MTBE (preferred over DCM for better phase separation).[2]

-

The "Phenol Purge" (Basic Wash):

-

The "Neutral Purge" (Acidic Extraction):

-

Recovery (Basification):

Protocol D: Crystallization of the Hydrochloride Salt

If the free amine oil is still slightly colored or if a solid form is required for stability.[2]

-

Solvent: Dissolve the purified free amine in a minimum amount of dry Isopropanol (IPA) or Ethanol .[2]

-

Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA dropwise at 0°C.

-

Precipitation:

-

If solid forms immediately: Stir for 1 hour.

-

If no solid forms: Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.[2]

-

-

Isolation: Filter the white solid and wash with cold ether.[2]

-

Note: 3-(2,5-difluorophenoxy)pyrrolidine HCl is typically a white, hygroscopic solid. Store under desiccant.

-

Frequently Asked Questions (FAQ)

Q: Can I use silica chromatography instead of extraction? A: Yes, but it is challenging. The free amine streaks on silica due to interaction with silanols.[2] You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent to suppress tailing.[2]

Q: Why is 2,5-difluorophenol harder to remove than regular phenol? A: Actually, it is easier to remove by base extraction.[2] The fluorine atoms are electron-withdrawing, lowering the pKa to ~7.7 (vs 10 for phenol). This means it deprotonates at a lower pH, ensuring complete removal with mild base washes.[2]

Q: My product is an oil after Protocol C. Is this normal? A: Yes. The free base of 3-(2,5-difluorophenoxy)pyrrolidine is typically a viscous oil. For a handleable solid, convert it to the HCl or Fumarate salt (Protocol D).[2]

Q: I used the SnAr route (Fluorobenzene + Hydroxypyrrolidine) and have unreacted Fluorobenzene. How do I remove it? A: 1,2,4,5-tetrafluorobenzene or similar precursors are highly lipophilic. They will be removed in the "Organic Waste" step of Protocol C (Step 3), where the product moves to the aqueous phase.

References

-

Batesky, D. C., et al. (2017).[2][6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General reference for Acid-Base Extraction).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16127438, 3-(2,5-Difluorophenoxy)pyrrolidine.

-

ChemBK. (2024). Properties and pKa of 2,5-Difluorophenol.

Sources

Technical Support Center: 3-(2,5-Difluorophenoxy)pyrrolidine Coupling Reactions

Welcome to the technical support center for coupling reactions involving 3-(2,5-difluorophenoxy)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Introduction: The Challenge of Steric Hindrance

3-(2,5-Difluorophenoxy)pyrrolidine presents a significant synthetic challenge due to steric hindrance. The bulky 2,5-difluorophenoxy group at the 3-position of the pyrrolidine ring shields the secondary amine, making it a poor nucleophile and impeding its approach to a metal catalyst's coordination sphere. This often leads to low yields, slow reaction times, and the formation of undesired side products in common cross-coupling reactions like the Buchwald-Hartwig amination.

This guide will walk you through the common issues and provide robust, field-proven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with 3-(2,5-difluorophenoxy)pyrrolidine failing or giving low yields?

A1: The low reactivity is primarily due to the steric bulk around the nitrogen atom. This hindrance affects several key steps in the catalytic cycle:

-

Slow Amine Coordination: The bulky substituent makes it difficult for the pyrrolidine nitrogen to coordinate to the palladium center.

-

Difficult Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is highly sensitive to steric crowding around the metal center.[1][2] The bulky groups can make it energetically unfavorable for the C-N bond to form and for the product to be released from the catalyst.

-

Competitive Side Reactions: When the desired C-N coupling is slow, side reactions like β-hydride elimination (leading to a reduced arene byproduct) or reaction with the alkoxide base can become more prominent.[1]

Q2: What is the best type of catalyst system for this hindered coupling?

A2: For sterically demanding secondary amines, the choice of ligand is the most critical factor.[3][4] You need a catalyst system that is both highly active and can accommodate the bulky substrate.

-

Bulky, Electron-Rich Monophosphine Ligands: So-called "Buchwald ligands," such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are the gold standard.[3] Their bulkiness favors the formation of a highly active, monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination steps.[3]

-

Palladium Precursor: While various Pd(II) and Pd(0) sources can be used, Pd₂(dba)₃ and Pd(OAc)₂ are the most common and reliable precursors that are reduced in-situ to the active Pd(0) catalyst.[5]

Q3: Can I use a copper-catalyzed Ullmann coupling instead?

A3: Yes, the Ullmann condensation is a viable alternative, though it traditionally requires harsher conditions (higher temperatures).[6] However, modern advancements using specific ligands can facilitate the reaction under milder conditions.[7][8] For sterically hindered substrates, a copper(I) source (like CuI) paired with a ligand such as a diamine or a picolinamide can be effective.[8] Optimization is key, as the ideal ligand and conditions can vary.

Q4: How important is the choice of base?

A4: The base plays a crucial role and its choice is not trivial. It is required to deprotonate the amine, forming the palladium-amido complex.[5]

-

Strength: A strong, non-nucleophilic base is generally required to efficiently deprotonate the hindered secondary amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

-

Solubility: The heterogeneous nature of many inorganic bases can sometimes lead to reproducibility issues.[5] While strong alkoxides are often necessary, soluble organic bases like DBU or phosphazene bases can be explored, although they may be less effective in promoting the transmetalation step for hindered substrates.[9][10] In some cases, a combination of bases can be beneficial.[10]

Troubleshooting Guide

Problem 1: Low to No Product Formation

If you are observing little to no desired product, follow this workflow to diagnose the issue.

Caption: Troubleshooting workflow for sterically hindered coupling.

Detailed Solutions for Low/No Yield:

-

Cause A: Ineffective Catalyst System

-

Solution: The catalytic species is not active enough to overcome the steric barrier. Switch to a more robust ligand. For α-branched or otherwise hindered secondary amines, ligands from the Buchwald portfolio are specifically designed to address this challenge.[1]

-

Recommendation: Screen a panel of bulky dialkylbiaryl phosphine ligands. See the table below for starting points.

-

-

Cause B: Insufficient Base Strength or Poor Solubility

-

Cause C: Sub-optimal Reaction Conditions

-

Solution: The reaction lacks the required energy to overcome the activation barrier, or the solvent is interfering.

-

Recommendation: Increase the reaction temperature, often to 100-120 °C (refluxing toluene or dioxane).[4][11] Avoid coordinating solvents like DMF or DMSO at high temperatures, which can compete for binding to the palladium center. Ensure the reaction is allowed to run for an extended period (12-24 hours) and monitor by LC-MS.

-